

# 2-Bromo-3-methoxypyridine structure and numbering

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An In-depth Technical Guide to **2-Bromo-3-methoxypyridine**: Structure, Properties, and Synthesis

### Introduction

**2-Bromo-3-methoxypyridine** is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its unique arrangement of a bromine atom, a methoxy group, and a nitrogen atom within the aromatic pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] [2] The pyridine ring is a common structural motif in many bioactive compounds, and this particular derivative allows for diverse chemical modifications.[1][3] This guide provides a comprehensive overview of its structure, numbering, physicochemical properties, and key experimental protocols for its synthesis, tailored for professionals in chemical research and drug development.

## **Chemical Structure and Numbering**

The foundational structure of **2-Bromo-3-methoxypyridine** is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. According to IUPAC nomenclature, the numbering of the pyridine ring begins at the nitrogen atom as position 1 and proceeds clockwise.

#### In 2-Bromo-3-methoxypyridine:



- The Nitrogen atom is at position 1.
- A Bromine atom is substituted at position 2. This bromine atom is a key functional group, acting as a leaving group in nucleophilic aromatic substitution and participating in various palladium-catalyzed cross-coupling reactions.[1]
- A Methoxy group (-OCH₃) is attached at position 3. This electron-donating group can influence the electron density of the pyridine ring, affecting its reactivity and the regioselectivity of further substitutions.[1][4]

Caption: IUPAC numbering of the **2-Bromo-3-methoxypyridine** structure.

## **Physicochemical and Spectroscopic Data**

The properties of **2-Bromo-3-methoxypyridine** make it suitable for a variety of synthetic applications. It is typically an off-white to light yellow solid at room temperature.[5]

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO	[6][7]
Molecular Weight	188.02 g/mol	[6][7]
CAS Number	24100-18-3	[6]
Appearance	White to cream crystalline powder or off-white to light yellow solid	[3][5]
Melting Point	34°C or 45-49°C	[8]
Purity	≥97%	

Table 2: Spectroscopic Data



Technique	Data	Reference
¹H-NMR (400 MHz, CDCl₃)	δ 3.90 (3H, s), 7.12 (1H, m), 7.21 (1H, dd, J = 4.8, 8.0 Hz), 7.97 (1H, m)	[8]
IR (ATR)	1556, 1410, 1076, 1049, 788 cm <sup>-1</sup>	[8]

## **Reactivity and Applications**

**2-Bromo-3-methoxypyridine** is a versatile intermediate due to its distinct reactive sites.

- Nucleophilic Substitution: The bromine atom at the 2-position is susceptible to replacement by various nucleophiles, such as alkoxides and amines, enabling the formation of new carbon-heteroatom bonds.[4]
- Metal-Catalyzed Cross-Coupling: It is an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing more complex molecular architectures.[1]
- Alkalinity: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to react with acids to form salts.[4]

These reactive properties make it a key component in the synthesis of a wide range of compounds, particularly in medicinal chemistry for developing drugs with antibacterial, anti-inflammatory, and anti-tumor activities.[2][4] It is also used in the preparation of AxI receptor tyrosine kinase function inhibitors.[3][8]

## **Experimental Protocols: Synthesis**

Several methods for the synthesis of **2-Bromo-3-methoxypyridine** have been reported. Below are two detailed protocols derived from literature and patent filings.

## Protocol 1: Methylation of 2-Bromo-3-pyridinol

This method involves the methylation of 2-bromo-3-pyridinol using methyl iodide and potassium hydroxide in dimethyl sulfoxide (DMSO).



#### Workflow Diagram



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Caption: Workflow for the synthesis of **2-Bromo-3-methoxypyridine** via methylation.

#### Methodology:

- A stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (KOH, 77.8 g) in DMSO (500 mL) is prepared under a nitrogen atmosphere and heated to 55-60°C.
  [9]
- A solution of methyl iodide (CH₃I, 72.4 g) in DMSO (100 mL) is added dropwise to the mixture while maintaining the temperature at 55-60°C.[9]
- After the addition is complete, the reaction is held at this temperature for an additional 30 minutes.
- The reaction mixture is then poured into 800 g of ice water, leading to the formation of a precipitate.[9]
- The precipitate is collected by filtration.[9]
- The solid is triturated with diethyl ether (Et<sub>2</sub>O, 3 x 500 mL), and the combined ether extracts are washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).[9]
- The organic phase is dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure to yield the final product, **2-bromo-3-methoxypyridine**.[9] The reported yield is 68%.[9]



## Protocol 2: Synthesis from 2-Nitro-3-methoxypyridine

This method, described in a patent, involves the direct bromination of 2-nitro-3-methoxypyridine, where the nitro group is replaced by a bromine atom.[10]

#### Methodology:

- In a reaction flask, add 2-nitro-3-methoxypyridine (10 g) and acetic acid (30 mL). Stir until all solids are dissolved.[10]
- Add 40% hydrobromic acid (28.9 g) to the solution after the raw material has completely dissolved.[10]
- Slowly heat the mixture to 125°C and maintain the reaction for 6 hours.[10]
- After the reaction is complete, stop heating and continue stirring until the mixture cools to room temperature.[10]
- The reaction solution is then distilled under reduced pressure. The resulting solid is filtered and washed.[10]
- The filter cake is dissolved in a small amount of water, and an alkali lye is added to adjust the pH to 7-8, causing an adularescent solid to precipitate.[10]
- The solid is filtered, washed, and dried to obtain the final product, 2-bromo-3-methoxypyridine.[10]

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